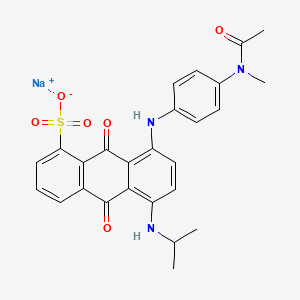
Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various amines .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxyanthracene derivatives .
Scientific Research Applications
Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds with similar anthracene cores but different substituents.
Sulphonate Compounds: Molecules with sulphonate groups attached to different aromatic systems.
Aminoanthracene Derivatives: Compounds with amino groups attached to the anthracene core.
Uniqueness
Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
97635-59-1 |
|---|---|
Molecular Formula |
C26H24N3NaO6S |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
sodium;8-[4-[acetyl(methyl)amino]anilino]-9,10-dioxo-5-(propan-2-ylamino)anthracene-1-sulfonate |
InChI |
InChI=1S/C26H25N3O6S.Na/c1-14(2)27-19-12-13-20(28-16-8-10-17(11-9-16)29(4)15(3)30)24-23(19)25(31)18-6-5-7-21(36(33,34)35)22(18)26(24)32;/h5-14,27-28H,1-4H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
CJJVBVWXLVLWPX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)NC1=C2C(=C(C=C1)NC3=CC=C(C=C3)N(C)C(=O)C)C(=O)C4=C(C2=O)C=CC=C4S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


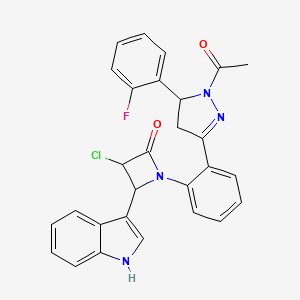

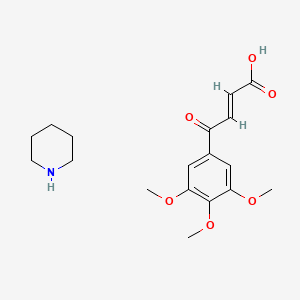
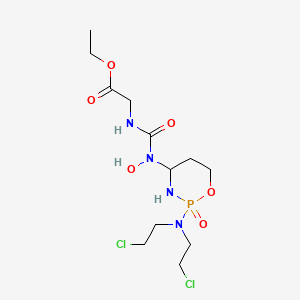
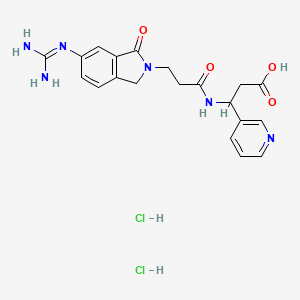
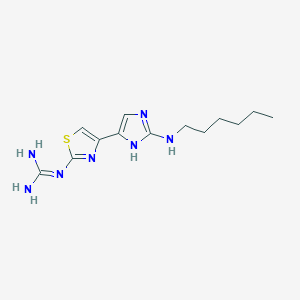


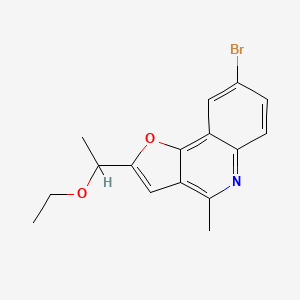
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)

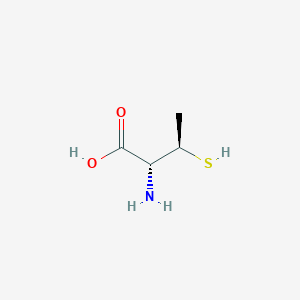
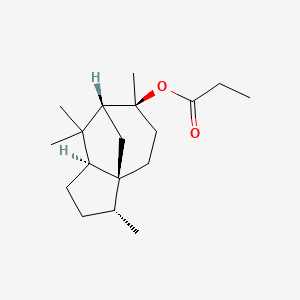
![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)
